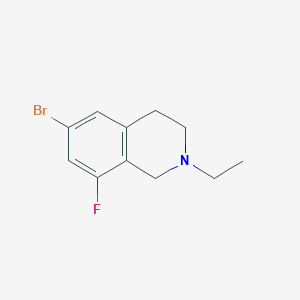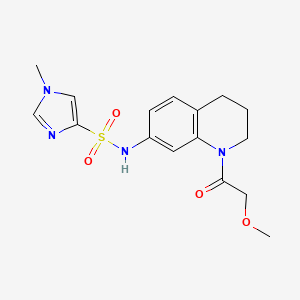
2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile” is a chemical compound with the molecular formula C15H11ClN2O2 and a molecular weight of 286.71 . It is also known by other synonyms such as “this compound” and "1,1-Cyclopropanedicarbonitrile, 2,2-diacetyl-3-(4-chlorophenyl)-" .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, cyclopropane derivatives are known to participate in various types of reactions. For example, donor–acceptor (D–A) cyclopropanes have been used in a large number of [3+2]- and [3+3]-annulation reactions for the synthesis of five- and six-membered cyclic compounds .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 513.4±50.0 °C and its density is predicted to be 1.34±0.1 g/cm3 .Applications De Recherche Scientifique
Ring-Opening Reactions
One of the primary applications involves the ring-opening reactions of donor-acceptor cyclopropanes. A study demonstrated that donor-acceptor cyclopropanes, when reacted with iodobenzene dichloride, afford ring-opened products with chlorine atoms adjacent to the donor and acceptor groups. This reaction was applied across a variety of donor (e.g., alkyl, aryl, N, and O) and acceptor moieties (e.g., ketones, diesters, dinitriles), showcasing the compound's utility in synthesizing chlorinated organic molecules with potential applications in medicinal chemistry and materials science (Garve et al., 2014).
Synthesis and Synthetic Applications
The compound's relevance extends to its role in the synthesis of cyclopropane derivatives. Research on substituted cyclopropanes, where the same carbon is substituted by an electron-donating group adjacent to a multiple bond, has highlighted the synthetic potential of these building blocks. They are obtained through various routes involving cyclopropanone hemiacetals, oxaspiropentanes, alkylidenecyclopropanes, and more. This versatility underscores the importance of 2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile in constructing complex organic molecules (Salaün, 1988).
Palladium-Catalyzed Cyclopropanation
Another significant application is found in the palladium(II)-catalyzed cyclopropanation of simple allyloxy and allylamino compounds, including 1-oxy-1,3-butadienes, with diazomethane. This process yields cyclopropanes in high yields, demonstrating the efficiency of using this compound in catalytic cyclopropanation reactions. Such reactions are crucial for creating compounds with potential pharmaceutical applications (Tomilov et al., 1990).
Clemmensen Reduction Applications
The Clemmensen reduction process also highlights the compound's utility in synthesizing cyclopropane-1,2-diyl diacetates from non-enolisable 1,3-dicarbonyl compounds. This method of reduction expands the toolkit for synthesizing various cyclopropane derivatives, essential for developing new materials and drugs (Davis et al., 1980).
Propriétés
IUPAC Name |
2,2-diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-9(19)15(10(2)20)13(14(15,7-17)8-18)11-3-5-12(16)6-4-11/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAHYGOEVHMUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2853107.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2853108.png)
![7-(3-methoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2853111.png)
![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/no-structure.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2853116.png)

![N-(4-fluorophenyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2853120.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2853121.png)

![1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide](/img/structure/B2853124.png)
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2853125.png)

![N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2853127.png)

